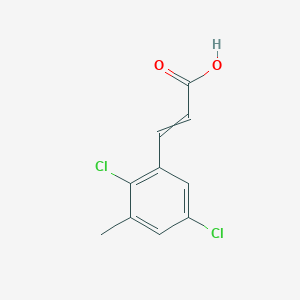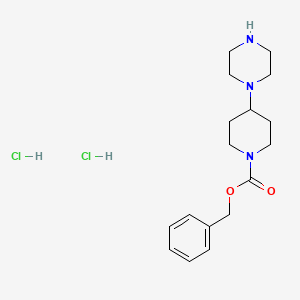
3-(2,5-Dichloro-3-methylphenyl)prop-2-enoic acid
Vue d'ensemble
Description
3-(2,5-Dichloro-3-methylphenyl)prop-2-enoic acid, also known as DMPPA, is a synthetic organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C9H8Cl2O2 and a molecular weight of 213.06 g/mol. DMPPA is widely used in scientific research, primarily as a reagent for the synthesis of other compounds, and as a substrate for biochemical experiments.
Applications De Recherche Scientifique
3-(2,5-Dichloro-3-methylphenyl)prop-2-enoic acid is used in a wide variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a substrate for biochemical experiments, and as a model compound for studying the structure and reactivity of carboxylic acids. It has also been used as a starting material in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dichloro-3-methylphenyl)prop-2-enoic acid is not fully understood. It is known, however, that it is an acid and can undergo a variety of reactions, such as esterification, amidation, and acylation. It can also act as a nucleophile in substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Dichloro-3-methylphenyl)prop-2-enoic acid are not well understood. It is known, however, that it can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2,5-Dichloro-3-methylphenyl)prop-2-enoic acid in lab experiments is its low cost and wide availability. It is also relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using 3-(2,5-Dichloro-3-methylphenyl)prop-2-enoic acid is that it is a relatively reactive compound, and thus can undergo unwanted side reactions in some experiments.
Orientations Futures
The potential future directions for research on 3-(2,5-Dichloro-3-methylphenyl)prop-2-enoic acid include further studies on its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. Additionally, further research could be conducted on its potential as an inhibitor of enzymes and its potential therapeutic applications. Finally, further research could be conducted on its potential as a substrate for biochemical experiments and its potential applications in the synthesis of other compounds.
Propriétés
IUPAC Name |
3-(2,5-dichloro-3-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-8(11)5-7(10(6)12)2-3-9(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUJCAKKWQIOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)







![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)